molecular formula C39H43N3O11S B1682994 Trabectedin CAS No. 114899-77-3

Trabectedin

Katalognummer: B1682994
CAS-Nummer: 114899-77-3
Molekulargewicht: 761.8 g/mol
InChI-Schlüssel: PKVRCIRHQMSYJX-AIFWHQITSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trabectedin is a marine-derived tetrahydroisoquinoline alkaloid with a complex and multi-faceted mechanism of action, making it a valuable compound for oncological research. Originally isolated from the tunicate Ecteinascidia turbinata , it is now produced synthetically for research applications . Its primary research applications stem from its unique ability to bind the minor groove of DNA, alkylating guanine at the N2 position, which leads to a bend in the DNA helix . This binding inhibits active transcription and interferes with DNA repair pathways, particularly the transcription-coupled nucleotide excision repair (NER) system. The formation of persistent DNA-protein crosslinks and subsequent generation of double-strand breaks during the S-phase of the cell cycle are key to its cytotoxic effects, with heightened activity observed in cell lines deficient in homologous recombination repair (HRR), such as those with BRCA mutations . Beyond its direct effects on cancer cells, this compound exhibits a distinctive activity on the tumor microenvironment. It has been shown to selectively induce apoptosis in cells of the mononuclear phagocyte lineage, such as tumor-associated macrophages (TAMs), and to downregulate the production of key pro-tumoral cytokines and chemokines like CCL2, IL-6, and VEGF . This dual mechanism—targeting both the malignant cells and the supportive tumor stroma—distinguishes it from conventional chemotherapy agents. Furthermore, this compound has demonstrated a specific effect in models of translocation-related sarcomas, where it can disrupt the function of oncogenic fusion proteins such as FUS-CHOP in myxoid liposarcoma, leading to the differentiation of malignant cells . This product is supplied for research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use, or for human consumption.

Eigenschaften

IUPAC Name

[(1R,2R,3R,11S,12S,14R,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H43N3O11S/c1-16-9-20-10-22-37(46)42-23-13-50-38(47)39(21-12-25(48-5)24(44)11-19(21)7-8-40-39)14-54-36(30(42)29(41(22)4)26(20)31(45)32(16)49-6)28-27(23)35-34(51-15-52-35)17(2)33(28)53-18(3)43/h9,11-12,22-23,29-30,36-37,40,44-46H,7-8,10,13-15H2,1-6H3/t22-,23-,29+,30+,36+,37-,39+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVRCIRHQMSYJX-AIFWHQITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)O)COC(=O)[C@@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H43N3O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046880
Record name Trabectedin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

761.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trabectedin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015609
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.28e-01 g/L
Record name Trabectedin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015609
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

114899-77-3
Record name Trabectedin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114899-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trabectedin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114899773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trabectedin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05109
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trabectedin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1'R,6R,6aR,7R,13S,14S,16R)-5-Acetoxy-6',8,14-trihydroxy-7',9-dimethoxy-4,10,23-trimethyl-1',2',3',4',6a,7,12,13,14,16-decahydro-6H-spiro[6,16-(epithiopropanoxymethano)-7,13-imino-1,3-dioxolo[7,8]isoquino[3,2-b][3]benzazocine-20,1'-isoquinolin]-19-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRABECTEDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID0YZQ2TCP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Trabectedin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015609
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vorbereitungsmethoden

Stereocontrolled Pictet-Spengler Reaction Strategy

The 27-step synthesis by Zhang et al. (2023) exemplifies a convergent approach leveraging stereocontrolled Pictet-Spengler (PS) reactions to assemble the tetrahydroisoquinoline core. Key steps include:

  • Diastereoselective PS Cyclization : Reaction of aldehyde 13 with tryptamine derivatives under Pd catalysis yielded the DE ring system with 94% yield and >20:1 diastereomeric ratio (dr) on a 22-gram scale.
  • Aldol Condensation : C4–C10 bond formation via aldol reaction between fragments 23 and 24 established the A-ring framework.
  • Second PS Cyclization : Asymmetric oxomalonate 29 facilitated B-ring closure via Pd-mediated decarboxylative protonation, achieving 72% yield and C1 stereocontrol.

Table 1: Optimization of Pd-Catalyzed Decarboxylative Protonation

Entry Conditions Yield C1 dr
1 1,3-DMBA, THF, rt 85% 1:1
3 TolSO₂Na, MeOH, THF, rt 42%
5 DBA, THF, rt 72% 4:1

This route’s scalability (gram-scale pentacyclic core production) positions it as a viable industrial candidate.

Convergent Synthesis via Heck Reaction

Corey’s landmark synthesis (2013) utilized l-glutamic acid as a chiral pool material, featuring a stereoselective Heck reaction between diazonium salt 8 and enamide 9 to construct the B-ring. Oxidative cleavage of the resultant alkene and intramolecular ortho-substitution yielded the tricyclic intermediate 12 in 58% overall yield. This 18-step route demonstrated the feasibility of late-stage lactonization to form the 10-membered ring.

Light-Mediated C-H Activation Method

Ma et al. (2019) developed a photochemical strategy for benzodioxole formation, critical for the A-ring. Irradiation with blue light (450 nm) in tetrahydrofuran induced radical-mediated C-H activation, enabling quinone-to-benzodioxole rearrangement with 89% efficiency. This method reduced reliance on protecting groups, streamlining the synthesis to 19 linear steps.

Synthesis of Key Intermediate Fragments

Tetrahydroisoquinoline DE Ring

The DE ring synthesis hinges on Pd-catalyzed PS cyclization. Using benzyloxyacetic aldehyde 26 and tryptamine derivative 27 , the reaction achieved 87% yield under 1,3-dimethylbarbituric acid (1,3-DMBA) conditions. Chelation-controlled protonation via π-allylpalladium complexes ensured stereoselectivity at C1.

Bicyclic Lactone Precursor

Aldol condensation between aldehyde 23 and ketone 24 formed the C4–C10 bond, with LiHMDS-mediated enolate generation affording 78% yield. Subsequent lactonization using Yamaguchi conditions (2,4,6-trichlorobenzoyl chloride) closed the 10-membered ring in 65% yield.

Challenges and Innovations in Trabectedin Synthesis

Stereochemical Complexity

The eight stereocenters necessitate meticulous chiral control. Pd-mediated asymmetric protonation in PS cyclizations (dr 4:1) and enzymatic resolution of amino alcohol intermediates have mitigated racemization risks.

Lactone Stability

The 10-membered lactone’s susceptibility to hydrolysis mandates anhydrous conditions during final coupling. Lyophilization with monosaccharides (e.g., glucose) or polyols (e.g., sorbitol) enhances shelf-life, as patented by PharmaMar (2017).

Table 2: Excipients for Lyophilized this compound Formulations

Excipient Function Concentration
Glucose Cryoprotectant 5% w/v
Sorbitol Stabilizer 3% w/v
Tromethamine pH adjustment 10 mM

Pharmaceutical Formulation and Stability Considerations

The injectable composition (US10610529B2) combines this compound with monosaccharides (glucose) and polyols (sorbitol) to prevent lactone degradation during freeze-drying. Stability studies show <2% degradation after 24 months at 2–8°C. Pharmacometabolomic analyses further correlate pre-dose plasma cystathionine levels with this compound’s AUC₀–₄₈h (R² = 0.70), guiding personalized dosing.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Trabectedin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und Reaktion von this compound verwendet werden, sind Trifluoressigsäure, Methansulfonsäure und p-Toluolsulfonsäure. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und spezifische pH-Werte, um die gewünschten chemischen Umwandlungen zu gewährleisten .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus den Reaktionen mit this compound entsteht, ist der alkylierte DNA-Addukt, der die DNA-Transkription und -Replikationsprozesse stört .

Wissenschaftliche Forschungsanwendungen

Soft Tissue Sarcomas

Trabectedin is primarily indicated for treating advanced soft tissue sarcomas (STS), especially in patients who have failed prior therapies with anthracyclines or ifosfamide. Its clinical efficacy has been demonstrated through several key studies:

  • Phase III Clinical Trials : In a pivotal trial involving 518 patients, this compound showed a median progression-free survival (PFS) of 4.2 months compared to 1.5 months for dacarbazine, indicating a significant improvement in disease control (hazard ratio [HR]: 0.55) .
  • Overall Survival : The median overall survival was reported at 13.7 months with this compound versus 13.1 months with dacarbazine, highlighting its potential as a viable treatment option .

Other Malignancies

Beyond STS, this compound has been explored for use in various other cancers:

  • Ovarian Cancer : this compound has demonstrated activity in recurrent ovarian cancer, often used in combination with other chemotherapeutic agents .
  • Breast Cancer and Non-Small Cell Lung Cancer : Emerging studies suggest potential applications in these malignancies, although further research is needed to establish definitive efficacy .

Pharmacological Properties

This compound's pharmacological profile reveals several important characteristics:

  • Toxicity Profile : While effective, this compound is associated with significant adverse effects; nearly all patients experience some toxicity, with serious reactions occurring in about 63% of cases . Common adverse reactions include hematological toxicities and liver enzyme elevations.
  • Dosing Challenges : Due to its toxicity, dose reductions and treatment delays are common among patients receiving this compound .

Case Studies and Observational Data

Recent observational studies have provided valuable insights into the real-world effectiveness of this compound:

  • A study involving 45 patients with advanced STS reported a median PFS of 5.2 months and an overall survival of 15.2 months, corroborating findings from clinical trials .
  • These studies emphasize the drug's role as a second or third-line treatment option and highlight its manageable safety profile despite its inherent risks.

Wirkmechanismus

Trabectedin exerts its effects by binding to the minor groove of DNA and alkylating guanine at the N2 position. This binding bends the DNA helix towards the major groove, interfering with cell division and genetic transcription processes. This compound also affects various transcription factors involved in cell proliferation, particularly via the transcription-coupled nucleotide excision repair system .

Vergleich Mit ähnlichen Verbindungen

Lurbinectedin

Structural & Functional Similarities :

  • Lurbinectedin is a synthetic analog of trabectedin with a chlorinated tetrahydroisoquinoline core. Both compounds share overlapping transcriptional profiles, particularly in cell cycle arrest (G2/M phase) and immune modulation .
  • Mechanistic Overlap :
    • Induce DNA damage and block transcription via RNA polymerase II inhibition .
    • Downregulate Rho GTPase family genes, impairing cytoskeletal organization and metastasis .
    • Deplete TAMs and enhance antitumor immunity (Figure 2) .

Differences :

  • Potency : Lurbinectedin shows higher DNA-binding affinity and prolonged tumor suppression in preclinical models .
  • Clinical Use : Lurbinectedin is approved for small-cell lung cancer, while this compound is used in STS and ovarian cancer.

Preclinical Data :

Parameter This compound Lurbinectedin
IC50 in MN/MCA1 cells 0.15 mg/kg 0.2 mg/kg
Metastasis Reduction Median 4 (lung) Median 2 (lung)
Synergy with PARPi Yes Not reported

Irinotecan (Topoisomerase I Inhibitor)

Mechanistic Comparison :

  • This compound: DNA minor groove binder; NER-dependent cytotoxicity.
  • Irinotecan: Topoisomerase I inhibitor; stabilizes DNA-topoisomerase complexes.

Synergistic Effects :

  • Combined use with this compound enhances apoptosis in rhabdomyosarcoma and Ewing sarcoma models. Shared upregulated genes (e.g., CCR7, MDM2) correlate with immune activation and cell death .
  • Gene Expression Overlap: 78% of this compound-modulated genes are shared with irinotecan, including pathways for apoptosis and immune response .

Clinical Relevance :

  • This compound + irinotecan combinations are under clinical evaluation for sarcoma subtypes .

Brostallicin

Contrasting Mechanisms :

  • Both induce γ-H2AX foci (DNA damage marker), but brostallicin acts independently of NER and retains activity in this compound-resistant cells .
  • Glutathione Dependency : Brostallicin requires glutathione for activation, unlike this compound .

Preclinical Findings :

Parameter This compound Brostallicin
NER Dependency Yes No
Resistance in HCT116-ER5 Yes No
Synergy with MG Yes Not reported

Pegylated Liposomal Doxorubicin (PLD)

Combination Therapy :

  • PLD + this compound achieves similar outcomes to platinum regimens after PARP inhibitor failure in ovarian cancer .
  • Tumor Growth Reduction : this compound alone reduces tumor volume by 40%, while PLD + this compound achieves 60% reduction in STS models .

Mechanistic Divergence :

  • PLD intercalates DNA and inhibits topoisomerase II, while this compound targets transcription and TAMs .

Other Compounds

  • Mitomycin-C & SB-218078 : Share PPARα pathway modulation with this compound, enhancing cell cycle arrest .

Key Research Findings and Controversies

  • Dosing Optimization : Lower this compound doses (e.g., 1.1 mg/m²) may improve progression-free survival (PFS) with reduced toxicity compared to labeled doses .
  • Resistance Mechanisms :
    • This compound resistance in STS is linked to glutathione metabolism; BBGC (a glutathione analog) restores sensitivity by reducing IC50 from 29.1 nM to 5.2 nM .
    • Cross-resistance is absent between this compound and brostallicin .

Biologische Aktivität

Trabectedin, also known as Yondelis® or ET-743, is a marine-derived compound originally isolated from the tunicate Ecteinascidia turbinata. It has gained recognition for its unique mechanism of action and its efficacy in treating various cancers, particularly soft tissue sarcomas (STS) and relapsed ovarian cancer. This article delves into the biological activity of this compound, exploring its mechanisms, clinical efficacy, and safety profile based on diverse research findings.

This compound exhibits a multifaceted mechanism of action that impacts both tumor cells and the tumor microenvironment (TME). Key aspects include:

  • Inhibition of Transcription : this compound directly interacts with RNA polymerase II, leading to its ubiquitination and degradation. This process inhibits the transcription of oncogenic genes and modulates the expression of cytokines and chemokines produced by tumor-associated macrophages (TAMs) and tumor cells .
  • DNA Repair Interference : this compound disrupts DNA repair mechanisms such as transcription-coupled nucleotide excision repair and homologous recombination. This interference is crucial for its antitumor effects, particularly in tumors with specific genetic backgrounds .
  • Modulation of Tumor Microenvironment : The drug reduces the number of macrophages in the TME and inhibits the production of factors that promote tumor growth, such as IL-6 and VEGF .

Table 1: Summary of this compound's Mechanisms

MechanismDescription
Inhibition of TranscriptionDirect interaction with RNA polymerase II; leads to degradation and altered gene expression.
DNA Repair InterferenceDisruption of nucleotide excision repair pathways; enhances antitumor activity.
Modulation of TMEReduces TAMs; inhibits cytokine production that supports tumor growth.

Clinical Efficacy

This compound has demonstrated significant clinical activity across various cancer types. Notably, it has been approved for treating advanced STS after failure of anthracycline-based therapies.

Case Studies and Clinical Trials

  • Phase I Trials : Initial studies established the safety profile and pharmacokinetics of this compound, revealing objective antitumor responses in heavily pretreated patients with diverse tumor types .
  • Efficacy in STS : In a recent observational study involving 128 patients with advanced STS:
    • Median progression-free survival (PFS) was reported at 5.2 months.
    • Overall survival (OS) was 15.2 months.
    • An objective response rate (ORR) was noted at 11.7% .
  • Combination Therapies : this compound's efficacy is being explored in combination with other treatments, such as low-dose radiotherapy, showing promising results in enhancing therapeutic outcomes .

Table 2: Clinical Outcomes with this compound

Study TypePopulation SizeMedian PFS (months)Median OS (months)Objective Response Rate (%)
Phase I TrialsVariesNot specifiedNot specifiedVaries
Observational Study1285.215.211.7

Safety Profile

This compound is generally well-tolerated but can lead to significant adverse effects. Common grade 3 or 4 toxicities include:

  • Decreased white blood cell counts (27%)
  • Thrombocytopenia (16%)
  • Elevated liver enzymes (10%) .

Two fatalities due to pneumonia and sepsis were reported as potentially related to treatment .

Q & A

Q. How should researchers assess this compound's long-term epigenetic effects in STS survivors?

  • Methodological Guidance : Perform whole-genome bisulfite sequencing (WGBS) on paired pre-/post-treatment biopsies. Focus on CpG island methylation near HMGA1 regulatory regions. Combine with ATAC-seq to assess chromatin accessibility changes and correlate with late relapse rates .

Key Methodological Considerations

  • Data Contradiction Analysis : Use mixed-effects models to account for inter-study variability in meta-analyses. Apply Benjamini-Hochberg correction for multiple hypothesis testing in omics datasets .
  • Experimental Reproducibility : Follow ARRIVE guidelines for in vivo studies and MIAME standards for microarray/RNA-seq data. Include biological replicates (n ≥ 3) and blinded outcome assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trabectedin
Reactant of Route 2
Reactant of Route 2
Trabectedin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.